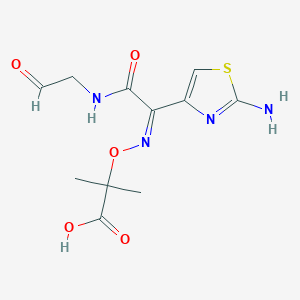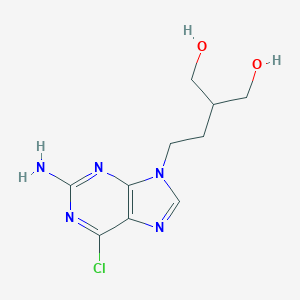![molecular formula C14H11Cl2NS B193932 5-(2-氯苄基)噻吩并[3,2-c]吡啶鎓氯化物 CAS No. 53885-64-6](/img/structure/B193932.png)
5-(2-氯苄基)噻吩并[3,2-c]吡啶鎓氯化物
描述
科学研究应用
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride has several scientific research applications:
作用机制
Target of Action
The primary target of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting. By targeting this receptor, the compound can influence the body’s coagulation mechanism .
Mode of Action
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride acts as a reversible antagonist of the P2Y12 receptor . This means it binds to the receptor and blocks its activation, preventing platelet aggregation. This action can help to decrease the risk of stroke in patients known to have atherosclerosis .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the platelet activation pathway . By blocking the P2Y12 receptor, it inhibits the ADP-mediated activation of the GPIIb/IIIa receptor, a key step in platelet aggregation. This action disrupts the formation of blood clots .
Pharmacokinetics
As an impurity of ticlopidine , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Ticlopidine is known to be well absorbed from the gastrointestinal tract, extensively distributed in the body, metabolized in the liver, and excreted in the urine and feces.
Result of Action
The molecular and cellular effects of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride’s action primarily involve the prevention of blood clot formation. By blocking the P2Y12 receptor, it inhibits platelet aggregation, reducing the risk of thrombotic events such as stroke .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride typically involves the reaction of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the reactive sites.
相似化合物的比较
Similar Compounds
Ticlopidine: A platelet aggregation inhibitor with a similar thienopyridine structure.
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Prasugrel: A third-generation thienopyridine with enhanced antiplatelet activity.
Uniqueness
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride is unique due to its specific substitution pattern and its role as an impurity in Ticlopidine synthesis . Unlike Ticlopidine, Clopidogrel, and Prasugrel, which are active pharmaceutical ingredients, 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride is primarily studied for its chemical properties and potential impact on the quality and safety of pharmaceutical products .
属性
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRQGCVDHVAHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202155 | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53885-64-6 | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084CB2NI7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt](/img/structure/B193859.png)



![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)
